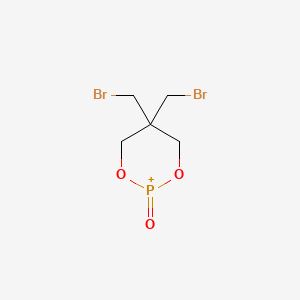
1,4-Bis(cyclopropylmethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(cyclopropylmethoxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with two cyclopropylmethoxy groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(cyclopropylmethoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
1,4-Dihydroxybenzene+2Cyclopropylmethyl bromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(cyclopropylmethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromination using bromine in the presence of a Lewis acid like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of cyclopropylmethanol derivatives.
Substitution: Formation of brominated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,4-Bis(cyclopropylmethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(cyclopropylmethoxy)benzene is not well-defined due to limited research. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The cyclopropyl groups may contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar in structure but with phenylethynyl groups instead of cyclopropylmethoxy groups.
1,4-Bis(trichloromethyl)benzene: Contains trichloromethyl groups, leading to different chemical properties and reactivity.
1,4-Bis(1,2,4-triazol-1-ylmethyl)benzene: Features triazole rings, which impart unique biological activities.
Uniqueness
1,4-Bis(cyclopropylmethoxy)benzene is unique due to the presence of cyclopropylmethoxy groups, which can influence its chemical reactivity and potential applications. The rigidity and strain associated with the cyclopropyl rings may also affect its interactions with other molecules, making it distinct from other benzene derivatives.
Propiedades
Número CAS |
66237-11-4 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
1,4-bis(cyclopropylmethoxy)benzene |
InChI |
InChI=1S/C14H18O2/c1-2-11(1)9-15-13-5-7-14(8-6-13)16-10-12-3-4-12/h5-8,11-12H,1-4,9-10H2 |
Clave InChI |
LWMPVGCWHABHEI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CC=C(C=C2)OCC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


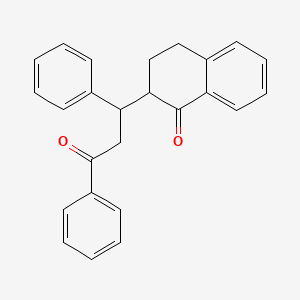


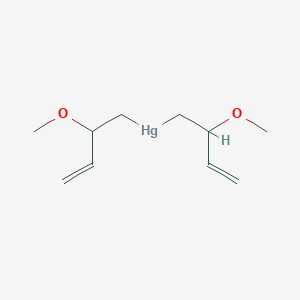

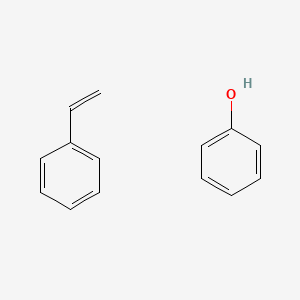
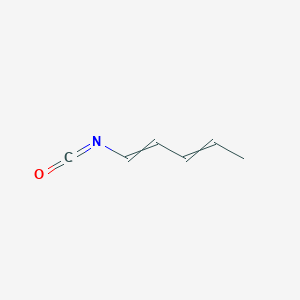

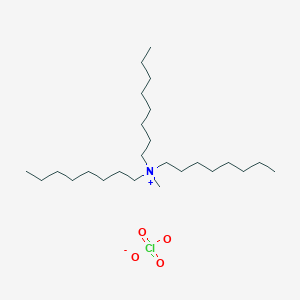
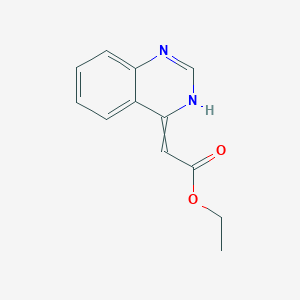
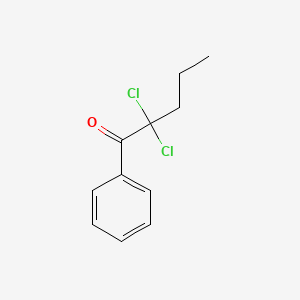
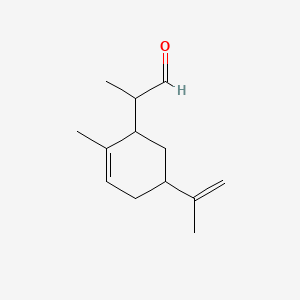
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)
